![molecular formula C22H22N2O5S2 B2861654 Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-49-0](/img/structure/B2861654.png)
Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate
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Description
“Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Organic Semiconductor Development
Thiophene derivatives are pivotal in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could be investigated for its potential to improve charge transport properties in semiconductor devices.
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. They are explored for their anticancer , anti-inflammatory , and antimicrobial activities . This compound could be synthesized and screened for similar biological effects, potentially leading to new therapeutic agents.
Corrosion Inhibition
Thiophene-based molecules serve as corrosion inhibitors in industrial chemistry. They can be applied to protect metals and alloys from corrosion, especially in harsh environments . Research into the efficacy of this compound as a corrosion inhibitor could lead to its application in material science.
Anesthetic Agents
Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe, such as articaine . The compound could be evaluated for its anesthetic properties, potentially offering a new option for local anesthesia.
Anti-Atherosclerotic Research
Thiophene compounds have shown anti-atherosclerotic properties. Investigating this compound for its effects on atherosclerosis could contribute to the development of treatments for cardiovascular diseases .
Synthetic Methodologies
The compound’s structure suggests potential for various synthetic transformations, such as nucleophilic substitution and free radical reactions at the benzylic position . Research into these reactions could expand the repertoire of synthetic methodologies available to chemists.
Organic Synthesis
Thiophene derivatives are often used in organic synthesis to create complex molecules. This compound could be a key intermediate in the synthesis of more complex organic molecules, potentially leading to new materials or drugs .
Material Science
Due to their conductive properties, thiophene derivatives are used in the fabrication of electronic materials . This compound could be explored for its potential in creating new materials with desirable electronic properties .
properties
IUPAC Name |
methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-15-9-10-17(13-16(15)2)23-20(25)14-24(18-7-5-4-6-8-18)31(27,28)19-11-12-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHZHWRDYVEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate |
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